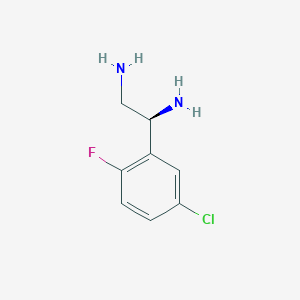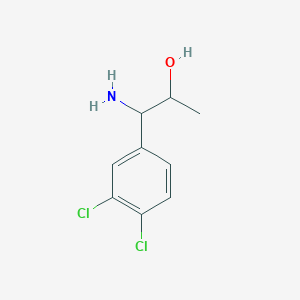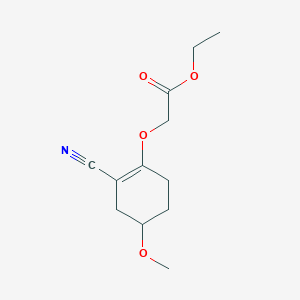
(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound that features a chiral center, making it optically active. This compound contains both chlorine and fluorine substituents on a phenyl ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-chloro-2-fluoroaniline.
Formation of Intermediate: The aniline undergoes a reaction with an appropriate chiral auxiliary to introduce the chiral center.
Reduction and Protection: The intermediate is then reduced and protected to prevent unwanted side reactions.
Final Steps: The protected intermediate undergoes deprotection and further functional group transformations to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are optimized for maximum yield and purity.
Catalysis: Use of catalysts to increase reaction rates and selectivity.
Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-1-(5-Chloro-2-fluorophenyl)ethane-1,2-diamine: can be compared with other chiral diamines such as (1S)-1-(4-Chlorophenyl)ethane-1,2-diamine and (1S)-1-(2-Fluorophenyl)ethane-1,2-diamine.
Uniqueness: The presence of both chlorine and fluorine substituents on the phenyl ring makes it unique compared to other similar compounds.
Highlighting Uniqueness
The combination of chlorine and fluorine substituents can significantly influence the compound’s reactivity, stability, and interactions with other molecules. This makes this compound a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H10ClFN2 |
|---|---|
Peso molecular |
188.63 g/mol |
Nombre IUPAC |
(1S)-1-(5-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8H,4,11-12H2/t8-/m1/s1 |
Clave InChI |
FDGXDKTWIWJREK-MRVPVSSYSA-N |
SMILES isomérico |
C1=CC(=C(C=C1Cl)[C@@H](CN)N)F |
SMILES canónico |
C1=CC(=C(C=C1Cl)C(CN)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-3-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)heptan-1-OL](/img/structure/B13049952.png)

![(3S)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13049961.png)
![7-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B13049969.png)






![Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13050003.png)

